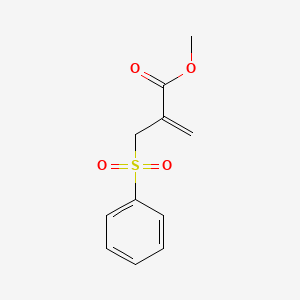

Methyl 2-((phenylsulfonyl)methyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-((phenylsulfonyl)methyl)acrylate: is an organic compound with the molecular formula C11H12O4S It is a derivative of acrylate, featuring a phenylsulfonyl group attached to the methyl group of the acrylate moiety

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-((phenylsulfonyl)methyl)acrylate can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with the release of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. The process is efficient, safe, and convenient, allowing for high yields and minimal side products .

化学反応の分析

Types of Reactions: Methyl 2-((phenylsulfonyl)methyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted acrylates depending on the nucleophile used

科学的研究の応用

Methyl 2-((phenylsulfonyl)methyl)acrylate is a versatile compound with applications in various chemical syntheses, includingVisible-light-mediated allylation and radical reactions . It participates in the synthesis of complex molecules, such as those with alkaloid skeletons, and serves as a radical trap in chemical reactions .

Scientific Research Applications

Visible-Light-Mediated Allylation: this compound is used in visible-light-mediated allylation reactions . For example, tert-Butyl 2-((phenylsulfonyl)methyl)acrylate can be synthesized and characterized using Nuclear Magnetic Resonance (NMR) .

Synthesis of Alkaloid Skeletons: This acrylate derivative is useful in creating N-arylated 8-azabicyclo[3.2.1]octane and 9-azabicyclo[3.3.1]nonane derivatives, which are valuable bicyclic alkaloid skeletons. These structures are typically difficult to access through classical methods and are important in medicinal chemistry . The process uses ethyl 2-(acetoxymethyl)acrylate as a 1,3-bis radical acceptor and cyclic N,N-dialkylanilines as radical 1,3-bis radical donors, relying on efficient electron transfer and selective deprotonation of aminium radical cations .

Radical Trap: this compound can act as a radical trap in chemical reactions . For example, it is used to trap allyl radicals, leading to functionalized acrylonitriles .

Synthesis of C5-substituted pyrazolo[1,5-a]pyrimidines: Methyl 2-fluorophenylacetate can be converted to methyl 2-(2-fluoro-5-nitrophenyl)acrylate, which is a precursor in the synthesis of C5-substituted pyrazolo[1,5-a]pyrimidines .

Case Studies

- Synthesis of Methyl (Z)-3-Phenyl-2-[(phenylsulfonyl)methyl]acrylate (3aa) : In a study, S-phenyl benzenesulfonothioate (125.0 mg, 0.5 mmol), methyl (Z)-2-(bromomethyl)-3-phenylacrylate (191.3 mg, 0.75 mmol), and Cesium carbonate (Cs2CO3) (162.5 mg, 0.5 mmol) were used to obtain methyl (Z)-3-phenyl-2-[(phenylsulfonyl)methyl]acrylate. After 4 hours, purification by flash column chromatography yielded 150.3 mg (95%) of the desired product .

作用機序

The mechanism of action of methyl 2-((phenylsulfonyl)methyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the acrylate moiety. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Methyl phenylsulfonylacetate: Similar in structure but lacks the acrylate moiety.

Ethyl 2-((phenylsulfonyl)methyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-((phenylsulfonyl)methyl)acrylate is unique due to the presence of both the phenylsulfonyl and acrylate groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .

生物活性

Methyl 2-((phenylsulfonyl)methyl)acrylate (MSMA) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores the biological activity of MSMA, detailing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H14O4S

- Molecular Weight : 270.31 g/mol

- Functional Groups : Acrylate and sulfonyl groups

This structure contributes to its reactivity, particularly as a Michael acceptor, which plays a critical role in its biological interactions.

MSMA is primarily recognized for its ability to undergo Michael addition reactions with nucleophiles, such as thiols. This property allows it to interact with various biological molecules, leading to significant biological effects:

- Michael Addition : The compound acts as an electrophile, reacting with thiol groups in proteins and other biomolecules, which can alter their function and lead to therapeutic effects or toxicity.

Biological Activities

Research has indicated several biological activities associated with MSMA:

- Antimicrobial Activity : Studies have shown that MSMA exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes is a proposed mechanism of action.

- Anti-inflammatory Effects : MSMA has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

- Cytotoxicity : Some studies indicate that MSMA can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of MSMA:

- Antimicrobial Studies : In vitro tests demonstrated that MSMA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism involves disrupting the integrity of bacterial cell walls .

- Anti-inflammatory Research : In a murine model of acute inflammation, administration of MSMA significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting a mechanism involving inhibition of NF-kB signaling pathways .

- Cytotoxicity Assays : MSMA showed selective cytotoxicity towards human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. Flow cytometry analysis revealed that MSMA induces apoptosis through caspase activation .

Data Table: Summary of Biological Activities

特性

分子式 |

C11H12O4S |

|---|---|

分子量 |

240.28 g/mol |

IUPAC名 |

methyl 2-(benzenesulfonylmethyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |

InChIキー |

IURXGXXNHGHUDV-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。